![molecular formula C13H11N3O3 B2463745 Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate CAS No. 182684-11-3](/img/structure/B2463745.png)
Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate” is a chemical compound with the molecular formula C13H11N3O3 . It belongs to the family of nitrogen-containing heterocycles, specifically indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties .
Scientific Research Applications
Synthesis and Antimicrobial Screening
Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate has been utilized in the synthesis of novel indazole bearing oxadiazole derivatives, with significant applications in antimicrobial screening. These derivatives demonstrate notable antimicrobial activity, highlighting the compound's role in the development of new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Synthesis of Chiral Compounds
The compound is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates, derived from isoxazol-5(2H)-ones. This process involves N-acylation and irradiation, leading to significant yields of these esters without notable racemization, contributing to the field of chiral compound synthesis (Cox, Prager, & Svensson, 2003).
Synthesis of New 4,6‐Diaryl‐4,5‐Dihydro‐3‐Hydroxy‐2H‐Indazoles
This compound serves as a precursor in the synthesis of a range of new 4,6-diaryl-4,5-dihydro-3-hydroxy-2H-indazoles. These synthesized compounds have been assessed for their antibacterial and antifungal activities, demonstrating good activity against several tested organisms, thus underscoring its importance in antimicrobial research (Amutha & Nagarajan, 2012).
Development of New Prototypes with Oral Antiallergy Activity
The structural modification of this compound has led to the development of new prototypes like ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, demonstrating significant oral antiallergy activity. These new prototypes have shown potency surpassing existing antiallergy agents, indicating its potential in allergy treatment research (Althuis, Moore, & Hess, 1979).
Synthesis of Highly Functionalized Novel Tetrahydropyridines
This compound plays a role in the synthesis of novel tetrahydropyridines, achieved regioselectively via the Biginelli reaction. This showcases its application in the synthesis of highly functionalized compounds, contributing to diverse fields such as pharmaceuticals and materials science (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).
properties
IUPAC Name |
ethyl 4-oxo-6H-pyrimido[1,2-b]indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)9-7-14-11-8-5-3-4-6-10(8)15-16(11)12(9)17/h3-7,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWMAAOIAXSMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C3=CC=CC=C3NN2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.